2-Bromo-3-nitro-5-(trifluoromethyl)pyridine

Catalog No.
S889270
CAS No.
1214336-90-9
M.F
C6H2BrF3N2O2
M. Wt
270.993
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Bromo-3-nitro-5-(trifluoromethyl)pyridine

CAS Number

1214336-90-9

Product Name

2-Bromo-3-nitro-5-(trifluoromethyl)pyridine

IUPAC Name

2-bromo-3-nitro-5-(trifluoromethyl)pyridine

Molecular Formula

C6H2BrF3N2O2

Molecular Weight

270.993

InChI

InChI=1S/C6H2BrF3N2O2/c7-5-4(12(13)14)1-3(2-11-5)6(8,9)10/h1-2H

InChI Key

MJTPNVWLMZFFIU-UHFFFAOYSA-N

SMILES

C1=C(C=NC(=C1[N+](=O)[O-])Br)C(F)(F)F

Synonyms

2-Bromo-3-nitro-5-(trifluoromethyl)pyridine

Organic Synthesis:

The presence of reactive functional groups like bromo, nitro, and trifluoromethyl makes 2-Br-3-NO2-5-(CF3)pyridine a valuable building block in organic synthesis. Its unique combination of electron-withdrawing and electron-donating substituents allows for diverse reaction pathways. Studies have shown its potential as a precursor for the synthesis of heterocyclic compounds, which are essential components in pharmaceuticals, agrochemicals, and functional materials [].

2-Bromo-3-nitro-5-(trifluoromethyl)pyridine is a chemical compound with the molecular formula C6_6H2_2BrF3_3N2_2O2_2. This compound features a pyridine ring substituted with a bromine atom, a nitro group, and a trifluoromethyl group, contributing to its unique chemical properties. It is characterized by its white crystalline form and is soluble in water, exhibiting stability at elevated temperatures .

  • Irritating to skin and eyes [].
  • Harmful if inhaled or ingested [].
  • May be flammable or explosive under certain conditions [].

Research indicates that 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine may exhibit biological activities relevant to pharmaceutical applications. While specific biological effects are still under investigation, the presence of functional groups such as the nitro and trifluoromethyl moieties suggests potential interactions with biological targets .

The synthesis of 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine can be achieved through various methods, including:

  • Substitution reactions: Utilizing bromination techniques on suitable precursors.
  • Functional group transformations: Modifying existing pyridine derivatives to introduce the trifluoromethyl and nitro groups.
  • Palladium-catalyzed methods: Employing palladium catalysts to facilitate the introduction of aryl groups .

This compound finds applications in several fields:

  • Organic synthesis: It serves as an intermediate for synthesizing more complex organic molecules.
  • Material science: Its unique properties make it suitable for developing new materials with specific functionalities.
  • Pharmaceutical research: Potentially useful in drug discovery due to its biological activity .

Interaction studies involving 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine have focused on its reactivity with various nucleophiles and electrophiles. These studies help elucidate its role in chemical pathways and its potential as a building block in medicinal chemistry . The compound's interactions can also inform the design of new derivatives with enhanced properties.

Several compounds share structural similarities with 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine. Here are some notable examples:

Compound NameCAS NumberSimilarity Index
2-Bromo-5-fluoro-4-methyl-3-nitropyridine917918-84-40.82
2-Bromo-5-(trifluoromethyl)pyridin-3-amine1211515-87-50.81
2-Bromo-5-fluoro-3-nitropyridine652160-72-00.73
2-Chloro-3-nitro-5-(trifluoromethyl)pyridine72587-15-60.70
2-Bromo-5-(trifluoromethyl)pyridine50488-42-10.68

Uniqueness

What sets 2-Bromo-3-nitro-5-(trifluoromethyl)pyridine apart from these similar compounds is its specific combination of a bromine atom, a nitro group, and a trifluoromethyl substituent on the pyridine ring, which can influence both its reactivity and biological activity. This unique arrangement allows for diverse applications in synthetic chemistry and potential pharmaceutical development .

XLogP3

2.6

Wikipedia

2-Bromo-3-nitro-5-(trifluoromethyl)pyridine

Dates

Modify: 2023-08-15

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